Furazabol
Overview
Description
It has been marketed in Japan since 1969 under various brand names such as Frazalon, Miotalon, and Qu Zhi Shu . Furazabol is a 17α-alkylated derivative of dihydrotestosterone and is closely related structurally to stanozolol, differing from it only by having a furazan ring system instead of pyrazole . It has a relatively high ratio of anabolic to androgenic activity and has been described as an antihyperlipidemic agent .
Mechanism of Action
Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid . It has been marketed in Japan since 1969 .
Pharmacokinetics
The elimination half-life of this compound is approximately 4 hours . It is excreted in urine .
Result of Action
As an anabolic-androgenic steroid, it is expected to promote muscle growth and development. It may also have a risk of hepatotoxicity .
Biochemical Analysis
Biochemical Properties
Furazabol is metabolized into 16-hydroxythis compound and excreted in urine . The presence of this compound in urine can be monitored with a GC/MS procedure .
Cellular Effects
Biochemical tests of liver function are often abnormal in patients who take excessive doses of oral anabolic steroids like this compound .
Molecular Mechanism
As an anabolic steroid, it likely interacts with androgen receptors in the body, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound is approximately 4 hours . This suggests that the effects of this compound in the body are relatively short-lived.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with other anabolic steroids, it is likely that higher doses of this compound would result in more pronounced anabolic effects, as well as increased risk of adverse effects .
Metabolic Pathways
This compound is metabolized in the body into 16-hydroxythis compound . This metabolite can be detected in urine, suggesting that it is excreted via the kidneys .
Transport and Distribution
As a lipophilic compound, it is likely that this compound can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
As an anabolic steroid, it is likely that this compound interacts with androgen receptors in the cytoplasm of cells, influencing gene expression and protein synthesis .
Preparation Methods
The synthesis of Furazabol involves the modification of the steroid nucleus. The preparation of this compound pills involves superfine crushing and pill-producing techniques to increase disintegration and dispersion speeds, improve drug stability, and reduce production costs .
Chemical Reactions Analysis
Furazabol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the furazan ring system.
Substitution: Substitution reactions can occur at the 17-carbon position or the furazan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .
Scientific Research Applications
Furazabol has been used in various scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of anabolic-androgenic steroids.
Biology: Investigating the effects of anabolic steroids on cellular processes and gene expression.
Industry: Developing new formulations and delivery methods for anabolic steroids.
Comparison with Similar Compounds
Furazabol is structurally similar to stanozolol, differing only by the presence of a furazan ring system instead of a pyrazole ring . Other similar compounds include:
Stanozolol: Known for its anabolic properties and used in various medical and athletic applications.
Oxandrolone: Another anabolic steroid with a high anabolic to androgenic ratio.
Methandrostenolone: A widely used anabolic steroid with significant muscle-building effects.
This compound’s uniqueness lies in its specific structural modifications, which may confer different pharmacological properties compared to other anabolic steroids .
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLLOUBXMOGLDQ-IVEVATEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046889 | |
Record name | Furazabol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-29-8 | |
Record name | Furazabol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furazabol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furazabol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furazabol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furazabol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURAZABOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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